Array ( [bid] => 6604125 ) Buy 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester | 947739-66-4

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester

Catalog No.
S6891092
CAS No.
947739-66-4
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl es...

CAS Number

947739-66-4

Product Name

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester

IUPAC Name

ethyl (Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7-

InChI Key

HRBVVSOFSLPAOY-YFHOEESVSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)O)/C#N

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester is a compound classified as an ethyl ester of a dienoic acid, notable for its diverse biological activities. This yellow crystalline powder has a molecular weight of 249.26 g/mol and is soluble in various organic solvents including methanol, ethanol, and acetone. The compound was first synthesized in 1996 as part of efforts to create new analogs of curcumin, aiming to enhance bioactivity while retaining the beneficial properties of the original compound .

Physical and Chemical Properties

  • Molecular Formula: C12_{12}H11_{11}N\O3_{3}
  • Melting Point: 114-116°C
  • Solubility: Soluble in organic solvents
  • Stability: Stable at room temperature and pH 7.4; sensitive to oxidation and hydrolysis under acidic or basic conditions .

Typical of acrylic acids and their esters. Notably, it can participate in:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrolysis: Breakdown in the presence of water, particularly under acidic or basic conditions.
  • Oxidation: Susceptible to oxidation due to the presence of the cyano group .

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester exhibits significant biological activities:

  • Antioxidant Properties: It scavenges free radicals effectively.
  • Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
  • Anticancer Activity: Induces apoptosis in cancer cells through modulation of various signaling pathways .

The synthesis of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester involves several steps:

  • Preparation of 4-hydroxyacetophenone.
  • Conversion of the ketone to an acid using chromic acid.
  • Esterification of the resulting acid with ethyl alcohol.

Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm successful synthesis .

This compound has potential applications across various fields:

  • Medicine: As a candidate for cancer therapy due to its antioxidant and anticancer properties.
  • Agriculture: Potential use as a natural preservative.
  • Environmental Science: Possible application as a bioremediation agent for environmental cleanup efforts .

Several compounds share structural similarities with 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester, each possessing unique properties:

Compound NameSimilarityKey Features
α-Cyano-4-hydroxycinnamic Acid0.88Known for its antioxidant properties
Methyl 2-cyano-3-phenylacrylate0.87Used in organic synthesis
Methyl 3-cyano-4-hydroxybenzoate0.82Exhibits antimicrobial activity
Methyl 4-cyano-2-methoxybenzoate0.80Potential applications in drug development
4-Methyl-2-oxo-2H-chromene-3-carbonitrile0.88Related to chromene derivatives
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile0.87Similar chromene structure with biological activity

These compounds exhibit varying degrees of similarity based on their structural features and biological activities, highlighting the uniqueness of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester within this group .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

217.07389321 g/mol

Monoisotopic Mass

217.07389321 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-14-2024

Explore Compound Types